

Application Note: Preparation of 7-Methyl-5-Azaindole Kinase Inhibitors

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Compound of Interest

Compound Name: 7-Methyl-1H-pyrrolo[3,2-c]pyridine

CAS No.: 1082041-00-6

Cat. No.: B7945298

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Executive Summary & Rationale

The 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in kinase inhibitor design, serving as a bioisostere to the indole and 7-azaindole (pyrrolo[2,3-b]pyridine) cores found in drugs like Vemurafenib.

While 7-azaindoles are more common, 5-azaindoles offer distinct advantages:

- **Solubility:** The positioning of the pyridine nitrogen (N5) alters the dipole moment and H-bond acceptor vectors, often improving aqueous solubility compared to the 7-isomer.
- **Metabolic Stability:** The 7-methyl substitution on the 5-azaindole core (C7 position) blocks a metabolically vulnerable site on the pyridine ring and can induce a twisted conformation in biaryl systems, improving selectivity (atropisomerism).
- **Hinge Binding:** The N1-H donor and N5 acceptor motif mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.

This guide outlines the De Novo Synthesis of the 7-methyl-5-azaindole core and its Functionalization to generate potent kinase inhibitors.

Retrosynthetic Analysis

To access the 7-methyl-5-azaindole core efficiently, we employ a Sonogashira Cyclization strategy starting from commercially available pyridines. This route is superior to the classical Bartoli or Leimgruber-Batcho syntheses for this specific isomer due to higher regiocontrol and milder conditions.

Pathway Logic

- **Core Construction:** The pyrrole ring is fused onto a pyridine precursor. We utilize 3-methyl-4-aminopyridine (4-amino-3-picoline). Iodination is directed to the C5 position (ortho to the directing amino group), followed by Sonogashira coupling and cyclization.
- **Regiochemistry:** The methyl group at C3 of the starting pyridine becomes the C7-methyl group in the final 5-azaindole fused system.
- **Inhibitor Functionalization:** The C3 position of the azaindole is activated via halogenation for Suzuki-Miyaura coupling, allowing attachment of the "tail" moiety that extends into the kinase solvent-front or back-pocket.



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Figure 1: Retrosynthetic strategy for accessing 7-methyl-5-azaindole kinase inhibitors.

Protocol A: Synthesis of the 7-Methyl-5-Azaindole Core

Objective: Preparation of **7-methyl-1H-pyrrolo[3,2-c]pyridine** on a multi-gram scale.

Materials

- Starting Material: 4-Amino-3-picoline (3-methylpyridin-4-amine) [CAS: 1990-90-5]
- Reagents: Iodine (

-), Periodic acid (
-), Trimethylsilylacetylene (TMSA),
- , CuI, Triethylamine (
-), Tetrabutylammonium fluoride (TBAF) or K₂OtBu.
- Solvents: Acetic acid, Sulfuric acid, THF, DMF.

Step 1: Regioselective Iodination

The amino group at C4 directs electrophilic substitution to the ortho position (C5). The methyl group at C3 blocks the other ortho site.

- Dissolution: Dissolve 4-amino-3-picoline (10.8 g, 100 mmol) in a mixture of acetic acid (60 mL) and water (10 mL). Add conc. (1.5 mL).
- Iodination: Add (4.56 g, 20 mmol) and (10.2 g, 40 mmol). Heat the mixture to 80°C for 4 hours.
 - Mechanism:^[1] Periodic acid oxidizes iodine to a more reactive electrophilic species (equivalent), ensuring mono-iodination.
- Workup: Pour into ice water containing (to quench unreacted iodine). Neutralize with NaOH to pH 8-9.
- Isolation: Extract with Ethyl Acetate (3x). Wash with brine, dry over , and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or flash chromatography (50% EtOAc/Hexane).

- Yield Target: 75-85%
- Product: 4-Amino-3-methyl-5-iodopyridine.

Step 2: Sonogashira Coupling & Cyclization (One-Pot or Two-Step)

We employ a robust Pd/Cu catalyzed coupling followed by base-mediated cyclization.

- Coupling: In a pressure vessel, suspend the iodide (23.4 g, 100 mmol), (3.5 g, 5 mol%), and CuI (0.95 g, 5 mol%) in dry DMF (200 mL) and (100 mL).
- Addition: Degas with Argon. Add Trimethylsilylacetylene (21 mL, 150 mmol).
- Reaction: Heat to 60°C for 12 hours. Monitor by LC-MS for the intermediate (TMS-alkyne).
- Cyclization:
 - Method A (In-situ): Add KOtBu (2 equiv) directly to the reaction mixture and heat to 80°C for 4 hours.
 - Method B (Stepwise): Isolate the TMS-alkyne intermediate, redissolve in NMP, and treat with KOtBu (2.5 equiv) at 80°C. Method B is recommended for higher purity.
- Workup: Dilute with water. Extract with EtOAc.^{[2][3]} The product is moderately polar.
- Purification: Flash chromatography (DCM/MeOH 95:5).
 - Yield Target: 60-70%
 - Product: 7-Methyl-5-azaindole (7-methyl-1H-pyrrolo[3,2-c]pyridine).^[3]

Protocol B: Functionalization to Kinase Inhibitors

Most kinase inhibitors require an aryl or heteroaryl group at the C3 position to access the hydrophobic pocket adjacent to the hinge.

Step 1: C3-Selective Halogenation

Electrophilic aromatic substitution on 5-azaindoles preferentially occurs at C3 (pyrrole ring), similar to indoles.

- Reagent: N-Iodosuccinimide (NIS) or Bromine ().
- Procedure: Dissolve 7-methyl-5-azaindole (1 equiv) in DMF or Acetonitrile.
- Addition: Add NIS (1.05 equiv) portion-wise at 0°C.
- Reaction: Stir at room temperature for 1-2 hours.
 - Note: The 7-methyl group does not sterically hinder C3 iodination significantly.
- Workup: Pour into water. The product often precipitates. Filter and wash with water.
 - Product: 3-Iodo-7-methyl-5-azaindole.

Step 2: Suzuki-Miyaura Cross-Coupling

This step installs the specific "tail" of the inhibitor.

- Reagents: 3-Iodo-7-methyl-5-azaindole, Aryl Boronic Acid/Ester (),
or
/XPhos.
- Base:
(2M aqueous) or
.
- Solvent: Dioxane/Water (4:1).

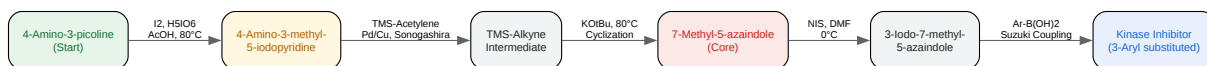
- Conditions: Microwave irradiation at 110°C for 30 mins or reflux for 4-6 hours.
- Protection (Optional): If the N1-H interferes with the catalyst, protect with SEM or Tosyl group prior to coupling (NaH, SEM-Cl). Deprotect with TBAF/TFA after coupling.

Experimental Data Summary

Reaction Step	Reagents	Key Conditions	Typical Yield	Critical Quality Attribute (CQA)
Iodination		80°C, AcOH	82%	Regioselectivity (C5 vs C2)
Sonogashira	TMS-Acetylene, Pd/Cu	60°C, DMF	90%	Complete conversion of Iodide
Cyclization	KOtBu	80°C, NMP	75%	Formation of indole N-H
C3-Iodination	NIS	0°C -> RT, DMF	88%	Mono-iodination (avoid di-iodo)
Suzuki Coupling	, Pd(dppf)	110°C, Dioxane	65-80%	Removal of Pd residuals

Pathway Visualization

The following diagram illustrates the complete synthetic workflow from the pyridine precursor to the final kinase inhibitor.



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Figure 2: Step-by-step synthetic workflow for 7-methyl-5-aza-indole kinase inhibitors.

Expert Tips & Troubleshooting

- **Regioselectivity Check:** During the iodination of 4-amino-3-picoline, confirm regiochemistry by NMR. The C2 proton (adjacent to N) will appear as a singlet around 8.0 ppm, while the C6 proton (adjacent to N and I) will be shifted. In the desired 5-iodo product, you should see singlets for C2-H and C6-H.
- **Cyclization Failure:** If the Sonogashira proceeds but cyclization fails (yielding the alkyne amine), ensure strictly anhydrous conditions for the base step (KOtBu) and use a polar aprotic solvent like NMP or DMF.
- **Catalyst Poisoning:** The free amine and pyridine nitrogen can coordinate to Palladium. Using a slightly higher catalyst loading (5 mol%) or a bidentate ligand (dppf, XPhos) is recommended for the Suzuki coupling.
- **Alternative C4 Functionalization:** If your inhibitor design requires substitution at C4 (the position adjacent to the bridgehead nitrogen), you must oxidize the 7-methyl-5-azaindole to the N-oxide (using mCPBA) and then treat with

to yield 4-chloro-7-methyl-5-azaindole. This allows for

reactions with amines at C4.

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